3-chloro-N-methoxy-N-methylpropanamide
Overview
Description
3-chloro-N-methoxy-N-methylpropanamide is a chemical compound with the molecular formula C5H10ClNO2 . It has a molecular weight of 151.59 . This compound is used in the synthetic preparation of antimicrobial agents .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C5H10ClNO2/c1-7(9-2)5(8)3-4-6/h3-4H2,1-2H3 . The InChI key is ICQLPTXIVOLHIX-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the available resources . Further investigation would be needed to obtain this information.Scientific Research Applications
Synthesis and Chemical Properties
- A series of novel substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides were synthesized, showing potential in chemical synthesis. The chemical structures were characterized by various NMR techniques and HRMS X-ray analysis (Yang et al., 2017).
- N-methoxy-N-methylamide derived from (S)-methylpyroglutamate was prepared and used in the synthesis of various chemical compounds, demonstrating the versatility of this compound in organic synthesis (Calvez et al., 1998).
- 3-Methoxy-1-propanol was synthesized from 3-chloro-1-propanol, using sodium methylate, showcasing a practical application in the synthesis of specific alcohol derivatives (Fu, 2003).
Applications in Biological and Pharmaceutical Research
- 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonamide was synthesized as part of research into potential anti-inflammatory agents, highlighting the role of this compound in medicinal chemistry (Moloney, 2000).
- Various N,N-disubstituted-amino-N-methoxy-N-methylpropanamides were prepared for their potential in pharmacology, illustrating the compound's utility in drug development (Selvamurugan & Aidhen, 2002).
- The synthesis of Schiff-Base Zinc(II) Complexes from N-methylpropane-1,3-diamine was studied, indicating a possible application in the development of new antibacterial agents (Guo, 2011).
Utility in Analytical and Materials Science
- High-performance liquid chromatography/mass spectrometry (HPLC/MS) was utilized to characterize tepoxalin and related compounds, demonstrating the importance of this compound in analytical chemistry and pharmaceutical development (Burinsky et al., 1994).
Properties
IUPAC Name |
3-chloro-N-methoxy-N-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2/c1-7(9-2)5(8)3-4-6/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQLPTXIVOLHIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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